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molecular formula C12H18O B8302076 (2-Methoxy-1-methylbutyl)-benzene

(2-Methoxy-1-methylbutyl)-benzene

Cat. No. B8302076
M. Wt: 178.27 g/mol
InChI Key: JZESDORJAAXTTQ-UHFFFAOYSA-N
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Patent
US08399398B2

Procedure details

A 2 L reaction flask was charged with NaH (29.5 g, 0.73 mol) in oil dispersion (60%) and DMF (500 mL) under N2. The mixture was heated to 40° C. 2-Phenyl-pentan-3-ol (100 g, 0.61 mol) was fed to the mixture over 1 hour. The reaction was aged for 1 hour at 40° C. Iodomethane (103 g, 0.73 mol) was then fed into the reaction mixture over 2 hours. The reaction mixture was further aged for 8 hours, and quenched subsequently with saturated NH4Cl solution (300 mL). The layers were separated. The organic layer was washed with saturated NaHCO3 (300 mL) and brine (300 mL) to provide a crude product, which was purified by distillation to afford (2-methoxy-1-methylbutyl)-benzene (63 g, 58% yield).
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH:9]([CH:11]([OH:14])[CH2:12][CH3:13])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.I[CH3:16]>CN(C=O)C>[CH3:16][O:14][CH:11]([CH2:12][CH3:13])[CH:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C(CC)O
Step Three
Name
Quantity
103 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L reaction flask
WAIT
Type
WAIT
Details
The reaction mixture was further aged for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
quenched subsequently with saturated NH4Cl solution (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 (300 mL) and brine (300 mL)
CUSTOM
Type
CUSTOM
Details
to provide a crude product, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(C)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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